molecular formula C11H8F4N2O B13699821 2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol

2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol

Katalognummer: B13699821
Molekulargewicht: 260.19 g/mol
InChI-Schlüssel: CWBSDSQRBIDTRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and trifluoromethyl groups in its structure imparts distinct characteristics, making it a valuable compound in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced catalytic processes are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate biological activities, leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

  • 2-Fluoro-5-(trifluoromethyl)phenol
  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 3-Fluoro-4-(trifluoromethyl)phenylmethanol

Comparison: Compared to these similar compounds, 2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol stands out due to its imidazole ring, which imparts additional chemical stability and versatility. The presence of the imidazole ring allows for a broader range of chemical reactions and applications, making it a unique and valuable compound in various fields .

Eigenschaften

Molekularformel

C11H8F4N2O

Molekulargewicht

260.19 g/mol

IUPAC-Name

[2-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H8F4N2O/c12-8-2-6(1-7(3-8)11(13,14)15)10-16-4-9(5-18)17-10/h1-4,18H,5H2,(H,16,17)

InChI-Schlüssel

CWBSDSQRBIDTRG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C2=NC=C(N2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.